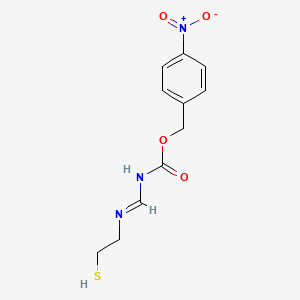

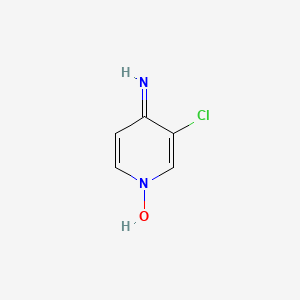

![molecular formula C10H11N3O2 B1601099 Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate CAS No. 61571-27-5](/img/structure/B1601099.png)

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

説明

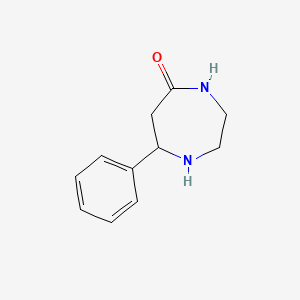

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is a chemical compound with the molecular weight of 204.23 . It is a yellow to brown liquid stored at room temperature . The IUPAC name for this compound is ethyl imidazo[1,2-a]pyridin-2-ylacetate .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . A specific synthesis approach for a similar compound starts with the formation of a carbanion intermediate from a malononitrile-active methylene compound. This intermediate then attacks the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .Molecular Structure Analysis

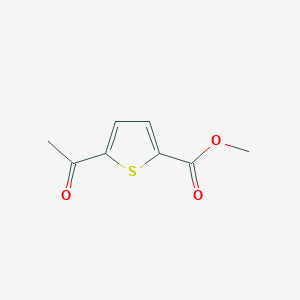

The molecular structure of Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate consists of an imidazo[1,2-a]pyrimidin-2-yl group attached to an ethyl acetate group . The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)7-9-8-13-6-4-3-5-10(13)12-9/h3-6,8H,2,7H2,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine compounds are known to undergo various chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The exact chemical reactions that Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate can undergo are not specified in the retrieved sources.Physical And Chemical Properties Analysis

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is a yellow to brown liquid . It has a molecular weight of 204.23 . The compound is stored at room temperature .科学的研究の応用

Anticancer Agents

Compounds with the imidazo[1,2-a]pyrimidine core have been studied for their potential as anticancer agents. Derivatives of this compound have shown significant antiproliferative potential against breast cancer cells. For instance, certain imidazopyridine derivatives synthesized with the aim to integrate a pyrimidine ring have demonstrated potent activity against MCF7 and MDA-MB-231 cell lines .

Antimicrobial Activity

The imidazo[1,2-a]pyrimidine scaffold is known for its broad range of biological activities, including antimicrobial properties. This makes it a valuable structure for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Optoelectronic Devices

The aromatic heterocycles of imidazo[1,2-a]pyrimidine derivatives are promising in the field of materials science, particularly for optoelectronic applications. These compounds can be utilized in the development of devices that require specific electronic and optical properties .

Sensory Applications

Imidazo[1,2-a]pyrimidine-based compounds have potential uses in sensory applications. They can be functionalized to create sensors that detect various chemical or physical changes, which is crucial in environmental monitoring and diagnostics .

Anti-inflammatory Drugs

The imidazo[1,2-a]pyrimidine core is associated with anti-inflammatory effects, making it a target for the synthesis of new anti-inflammatory drugs. These could offer alternative treatments for inflammatory diseases with fewer side effects .

Neuropharmacological Agents

Imidazo[1,2-a]pyrimidine derivatives have been explored for their neuropharmacological applications. They hold promise for the development of new treatments for neurological disorders due to their ability to modulate various neurotransmitter systems .

Antiviral Compounds

The structural versatility of imidazo[1,2-a]pyrimidine allows for the creation of compounds with antiviral activities. Research into these compounds could lead to the development of novel antiviral drugs, especially in the face of emerging viral diseases .

Drug Development for Osteoporosis

Some imidazo[1,2-a]pyrimidine derivatives have been identified as potential agents in treating osteoporosis. Their ability to influence bone metabolism could be harnessed to create more effective treatments for this condition .

Safety and Hazards

The safety information available indicates that Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .

作用機序

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridines, have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .

Mode of Action

For instance, some derivatives have been found to block γ-aminobutyric acid receptors .

Biochemical Pathways

Related compounds have been shown to affect various pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .

Pharmacokinetics

The compound’s molecular weight is 20521 , which suggests it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Related compounds have been shown to have various effects, such as inhibiting the growth of bacteria, fungi, and viruses, reducing inflammation, and inhibiting cancer cell proliferation .

特性

IUPAC Name |

ethyl 2-imidazo[1,2-a]pyrimidin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-9(14)6-8-7-13-5-3-4-11-10(13)12-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPPPCRSQBZCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN2C=CC=NC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10492497 | |

| Record name | Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61571-27-5 | |

| Record name | Ethyl (imidazo[1,2-a]pyrimidin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10492497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

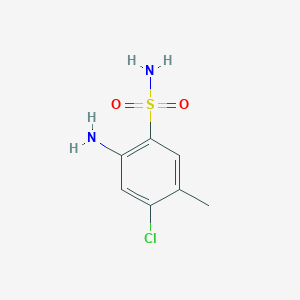

![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)